(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
描述
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18(13-1-2-14-15(7-13)28-12-27-14)24-5-3-23(4-6-24)16-8-17(21-10-20-16)25-11-19-9-22-25/h1-2,7-11H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZUIECQSRBZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex heterocyclic molecule that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Structural Overview
The compound consists of several key structural features:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Pyrimidine Moiety : Often associated with cytotoxicity and antimicrobial activity.
- Piperazine Ring : Contributes to the compound's pharmacological profile.
- Benzo[d][1,3]dioxole Group : Enhances the compound's bioactivity and may influence its interaction with biological targets.
Antifungal Activity
The triazole component is particularly noted for its antifungal properties. Research indicates that compounds with a triazole ring exhibit significant activity against various fungal pathogens. For instance, derivatives of triazoles have shown efficacy against Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
The compound's structure allows it to interact with bacterial targets effectively. A study demonstrated that triazole derivatives possess notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
Anticancer Activity
Research has highlighted the cytotoxic effects of similar compounds in vitro against various cancer cell lines. For example, a related triazole derivative exhibited an IC50 value of 0.99 μM against the BT-474 breast cancer cell line . The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with tubulin polymerization .
Case Studies
A series of studies have evaluated the biological activity of compounds related to the target molecule:
| Study | Compound | Activity | IC50/Other Metrics |
|---|---|---|---|
| Study 1 | Triazole Derivative A | Antifungal | MIC = 0.5 μg/mL against C. albicans |
| Study 2 | Triazole Derivative B | Antibacterial | MIC = 0.12 μg/mL against E. coli |
| Study 3 | Triazole Derivative C | Anticancer | IC50 = 0.99 μM against BT-474 |
These studies illustrate the potential of triazole-containing compounds in therapeutic applications.
The biological activity of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria and tubulin polymerization in cancer cells.
- Cellular Interaction : The structural components facilitate binding to various cellular targets, leading to altered cellular functions or apoptosis in cancer cells.
- Antimicrobial Effects : The triazole moiety's ability to disrupt fungal cell membranes or bacterial cell walls underlies its antifungal and antibacterial activities.
科学研究应用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates. For instance, triazole and pyrimidine derivatives are often synthesized through cycloaddition reactions or condensation methods. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and pyrimidine derivatives exhibit notable antimicrobial properties. A study highlighted that similar compounds showed significant activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism is believed to involve interference with microbial cell wall synthesis or inhibition of nucleic acid metabolism.
Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer properties. The unique structure of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone suggests potential interactions with cancer cell signaling pathways. Preliminary studies indicate that related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Antitubercular Activity
Recent investigations into triazole derivatives have also revealed promising antitubercular activity. Compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone have been tested against Mycobacterium tuberculosis strains, showcasing effective inhibition of bacterial growth . The design of these compounds often aims to enhance bioavailability and target specificity.
Case Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized based on the core structure of triazole-pyrimidine hybrids. These compounds were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria using the serial dilution method. Results indicated that certain derivatives exhibited superior activity compared to established antibiotics .
Case Study 2: Anticancer Screening
In a study focusing on anticancer activity, a set of synthesized triazole-pyrimidine derivatives was evaluated against various cancer cell lines. The results demonstrated that specific modifications in the piperazine ring enhanced cytotoxicity against breast cancer cells by inducing G0/G1 phase arrest .
常见问题
Q. What established synthetic routes are used for this compound, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step routes, starting with coupling reactions between pyrimidine and triazole precursors, followed by piperazine functionalization. Key steps include Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert atmospheres. Critical conditions: anhydrous solvents (e.g., DMF or THF), palladium catalysts (e.g., Pd(OAc)₂), and controlled temperatures (60–100°C). Purification via column chromatography or recrystallization ensures high yields (>70%) .
Q. Which spectroscopic and crystallographic methods confirm its molecular structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) resolves aromatic and heterocyclic protons. High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystallographic confirmation, single-crystal X-ray diffraction (using SHELXL software) resolves bond angles and stereochemistry .
Q. How does the benzo[d][1,3]dioxol-5-yl moiety affect solubility and bioavailability?
The lipophilic benzo[d][1,3]dioxole group reduces aqueous solubility but enhances membrane permeability. Solubility can be improved using co-solvents (e.g., DMSO-water mixtures) or formulation with cyclodextrins. Bioavailability studies require HPLC-UV or LC-MS to quantify plasma concentrations in preclinical models .
Q. What impurities arise during synthesis, and how are they mitigated?
Common by-products include unreacted pyrimidine intermediates or oxidized triazole derivatives. Purity is monitored via thin-layer chromatography (TLC) and HPLC. Recrystallization or preparative HPLC removes impurities, with final purity >95% validated by elemental analysis .
Q. How is chemical stability assessed under experimental conditions?
Stability studies involve stress testing under varied pH (1–13), temperatures (4–40°C), and light exposure. Degradation products are identified via LC-MS, and kinetic stability is modeled using Arrhenius plots. Lyophilization or inert-atmosphere storage is recommended for long-term stability .
Advanced Research Questions
Q. How to design experiments elucidating its interaction with biological targets?
Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities (Kd) for target proteins (e.g., kinases or GPCRs). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies. Competitive binding assays with known inhibitors confirm specificity .
Q. What strategies resolve discrepancies in biological activity across models?
Cross-validate findings using orthogonal assays (e.g., cell-based vs. biochemical assays). Control for off-target effects via CRISPR knockout models. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers, while pharmacokinetic-pharmacodynamic (PK/PD) modeling reconciles in vitro/in vivo disparities .
Q. How to integrate computational modeling with experimental data for binding predictions?
Combine molecular dynamics simulations (AMBER or GROMACS) with free-energy perturbation (FEP) calculations to predict binding free energies. Validate using isothermal titration calorimetry (ITC) for ΔH/ΔS measurements. Machine learning (e.g., Random Forest) prioritizes high-affinity analogs .
Q. What methodologies determine pharmacokinetic properties in preclinical studies?
Administer the compound intravenously/orally to rodents, with serial blood sampling. Quantify plasma levels via LC-MS/MS. Non-compartmental analysis (WinNonlin) calculates AUC, Cmax, and t₁/₂. Tissue distribution is assessed using radiolabeled (¹⁴C) compound and autoradiography .
Q. How to investigate off-target effects and toxicity profiles?
High-throughput screening (HTS) against panels of receptors/enzymes (Eurofins Cerep) identifies off-target interactions. Toxicity is evaluated via Ames test (mutagenicity), hERG inhibition (patch-clamp), and hepatocyte viability assays (MTT). Transcriptomics (RNA-seq) reveals pathway-level effects .
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